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Compound of Interest

Compound Name: 4-(4-Methylphenoxy)piperidine

CAS No.: 63843-49-2

Cat. No.: B1318661

Get Quote

Abstract
This technical guide offers a comprehensive examination of 4-(4-methylphenoxy)piperidine,

a heterocyclic amine of significant interest within the fields of medicinal chemistry and drug

development. This document will cover its fundamental physicochemical properties,

established synthesis protocols, and potential pharmacological relevance. The content is

structured to provide researchers, scientists, and drug development professionals with a robust

foundational understanding of this compound, emphasizing practical applications and the

rationale behind experimental procedures.

Core Chemical and Physical Properties
4-(4-Methylphenoxy)piperidine is an organic molecule characterized by a piperidine ring

connected via an ether linkage to a 4-methylphenyl (p-tolyl) group. The piperidine moiety is a

common structural feature in many pharmaceuticals.

Key Identifiers and Properties:
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Property Value Source

IUPAC Name 4-(4-Methylphenoxy)piperidine [1]

Synonyms 4-(p-Tolyloxy)piperidine [1]

CAS Number
63843-49-2 (for hydrochloride

salt)
[2]

Molecular Formula C12H17NO [1]

Molecular Weight 191.27 g/mol (free base) [1]

Molecular Weight (HCl salt) 227.73 g/mol [2]

Appearance
White powder (hydrochloride

salt)
[2]

Physicochemical Characteristics
The physicochemical properties of a compound are critical in determining its pharmacokinetic

and pharmacodynamic behavior.
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Parameter Predicted/Estimated Value
Significance in Drug
Development

pKa
~11.22 (for the piperidine

nitrogen)

The basicity of the piperidine

nitrogen is a dominant feature,

ensuring it is predominantly

protonated at physiological pH.

This positive charge is crucial

for forming ionic interactions

with biological targets, such as

acidic amino acid residues in

receptor binding pockets.

XlogP 2.4

This value indicates a

moderate degree of

lipophilicity, suggesting a

favorable balance between

aqueous solubility and

permeability across biological

membranes, which can be a

predictor of good oral

bioavailability.

Solubility

The hydrochloride salt form

exhibits enhanced solubility in

aqueous solutions.

Improved solubility is

advantageous for drug

formulation and administration.

[2]

Synthesis and Purification: A Step-by-Step Protocol
The synthesis of 4-(4-methylphenoxy)piperidine can be efficiently achieved through

nucleophilic aromatic substitution. A common and reliable method involves the reaction of 4-

hydroxypiperidine with an activated aryl compound.

Synthesis Workflow Diagram
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Product
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Caption: A generalized workflow for the synthesis of an aryloxypiperidine derivative.

Detailed Experimental Protocol
This protocol is adapted from a similar synthesis of a related compound, 4-phenyl-4-(4-

trifluoromethylphenoxy)piperidine.[3]

Preparation: In a round-bottom flask under an inert atmosphere, a mixture of 4-

hydroxypiperidine and a suitable solvent like dimethyl sulfoxide (DMSO) is prepared.

Deprotonation: A strong base, such as sodium hydride (as a 50% dispersion in oil), is

carefully added to the mixture. The reaction is then heated (e.g., to 80°C) until a

homogenous solution is formed. This step is crucial for deprotonating the hydroxyl group of

the piperidine, making it a potent nucleophile.

Nucleophilic Substitution: After cooling to ambient temperature, a solution of 4-fluorotoluene

in DMSO is added. The reaction is allowed to proceed for an extended period, typically 24

hours.

Workup: The reaction mixture is then poured into cold water and extracted with an organic

solvent like ether.
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Purification: The combined organic layers are washed with brine, dried, and the solvent is

removed under reduced pressure. The crude product can be further purified by trituration

with a non-polar solvent like cyclohexane or pentane, followed by filtration. Final purification

can be achieved through techniques like sublimation or column chromatography.

Self-Validating System: The progress of the reaction should be monitored by Thin Layer

Chromatography (TLC) to ensure the consumption of starting materials and the formation of the

product. The final product's identity and purity should be confirmed using analytical techniques

as outlined below.

Analytical Characterization
To ensure the quality and identity of the synthesized compound, a suite of analytical methods

should be employed.

Analytical Technique Expected Outcome Purpose

High-Performance Liquid

Chromatography (HPLC)

A single, sharp peak indicating

high purity (e.g., ≥ 95%).[2]

To determine the purity of the

final compound.

Nuclear Magnetic Resonance

(NMR) Spectroscopy

¹H and ¹³C NMR spectra will

show characteristic peaks for

the aromatic, piperidine, and

methyl protons and carbons,

confirming the molecular

structure.

To elucidate and confirm the

chemical structure.

Mass Spectrometry (MS)

The mass spectrum should

display a molecular ion peak

corresponding to the

calculated molecular weight of

the compound. For the

protonated free base ([M+H]⁺),

this would be at an m/z of

192.13829.[4]

To confirm the molecular

weight and elemental

composition.
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Pharmacological Relevance and Potential
Applications
The 4-aryloxypiperidine scaffold is a privileged structure in medicinal chemistry, appearing in

numerous compounds with diverse biological activities. Piperidine derivatives are known to

exhibit a wide range of pharmacological effects, including analgesic properties.[5][6]

CNS Disorders: Many piperidine-containing compounds are developed for neurological

disorders.[2][7] The structural motif of 4-(4-methylphenoxy)piperidine makes it a valuable

intermediate for the synthesis of novel therapeutic agents in this area.[2]

Receptor Targeting: Derivatives of 4-phenylpiperidine have been shown to have an affinity

for opioid receptors.[8] This suggests that 4-(4-methylphenoxy)piperidine could serve as a

foundational structure for developing new analgesics.

Ion Channel Modulation: Some related structures have been identified as potent and

selective NMDA receptor antagonists, which are important targets in neuroscience research.

[9]

Mechanism of Action Insights: The protonated piperidine nitrogen at physiological pH is well-

suited to form a strong ionic bond with negatively charged amino acid residues (e.g., aspartate,

glutamate) in the binding sites of G-protein coupled receptors and ion channels. The 4-

methylphenoxy group can participate in hydrophobic and π-stacking interactions, contributing

to binding affinity and selectivity.
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Caption: Potential molecular interactions and biological targets of 4-(4-
Methylphenoxy)piperidine.

Conclusion
4-(4-Methylphenoxy)piperidine is a versatile chemical entity with a favorable profile for use as

a building block in drug discovery. Its straightforward synthesis and the known pharmacological

importance of the aryloxypiperidine scaffold make it a compound of high interest. This guide

has provided a detailed overview of its properties, synthesis, and potential applications to

support further research and development efforts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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